Lipophilicity Advantage Over N1-Methyl Analog (CAS 2097968-47-1)
The target compound exhibits an XLogP3 of 2.1 [1], compared to 1.8 for the direct N1-methyl analog 1-methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2097968-47-1) . This 0.3 log unit increase is driven by the additional methylene group in the N1-ethyl substituent. In drug-discovery programs, an ΔXLogP of ≥0.3 can translate to a measurable increase in passive membrane permeability, a common optimization parameter for CNS-targeted or intracellular-targeted probe molecules [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP = +0.3 |
| Conditions | Values computed using PubChem XLogP3 algorithm [1] and chem960.com predictions . |
Why This Matters
Procurement of the ethyl derivative over the methyl analog is scientifically justified when a research program requires a higher-logP tool compound to systematically explore the impact of lipophilicity on membrane penetration and target engagement.
- [1] PubChem. Computed Properties for 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248 (2010). [Supporting evidence for ΔXLogP impact] View Source
